molecular formula C14H15N5O B2563155 2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380176-34-9

2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2563155
CAS No.: 2380176-34-9
M. Wt: 269.308
InChI Key: YHKZPWOHRQQNTK-UHFFFAOYSA-N
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Description

2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole core, which is a fused ring system containing both benzene and diazole rings, and is substituted with an azetidine ring and an oxadiazole moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzodiazole core.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative, followed by its attachment to the azetidine ring via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or azetidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile

    Catalysts: Transition metal catalysts such as palladium or platinum may be used to facilitate certain reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring, such as 3-(5-aryl-1,3,4-oxadiazol-2-yl)methylbenzo[d]thiazol-2(3H)-ones, share similar chemical properties and biological activities.

    Benzodiazole Derivatives: Compounds with the benzodiazole core, such as 2-phenyl-1H-benzodiazole, exhibit similar structural features and can have related biological effects.

Uniqueness

The uniqueness of 2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-10-16-12-4-2-3-5-13(12)19(10)11-6-18(7-11)8-14-17-15-9-20-14/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKZPWOHRQQNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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